molecular formula C9H7F3N2 B3351029 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole CAS No. 328406-17-3

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3351029
CAS No.: 328406-17-3
M. Wt: 200.16 g/mol
InChI Key: LASQWFUDKZYHKQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the second position and a trifluoromethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable trifluoromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic attack.

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The benzimidazole core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(Trifluoromethyl)-1H-benzimidazole: Lacks the methyl group at the second position, affecting its reactivity and applications.

    2-Trifluoromethylbenzimidazole: The trifluoromethyl group is at a different position, leading to variations in its chemical behavior.

Uniqueness

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct electronic and steric properties. These modifications enhance its stability, reactivity, and potential for various applications compared to its analogs.

Properties

IUPAC Name

2-methyl-1-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQWFUDKZYHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573368
Record name 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328406-17-3
Record name 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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